6-methoxypyrimidine-2,4(1H,3H)-dione

Descripción

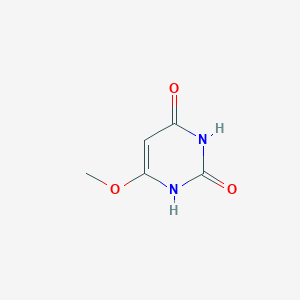

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDNOHEVRPIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355906 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29458-38-6 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxypyrimidine 2,4 1h,3h Dione and Analogues

Historical Context of Pyrimidinedione Synthesis

The journey into the synthesis of pyrimidines began in the late 19th century. In 1776, Carl Wilhelm Scheele first isolated uric acid, a purine (B94841) derivative containing a pyrimidine (B1678525) ring, from urinary calculi. tezu.ernet.in However, the first laboratory synthesis of a pyrimidine derivative, specifically barbituric acid, was achieved by Grimaux in 1879 by reacting urea (B33335) and malonic acid with phosphoryl chloride. tezu.ernet.inwikipedia.org This was a pivotal moment that opened the door to the systematic study of pyrimidines, which was significantly advanced by Pinner in 1884. wikipedia.org Pinner developed a method of synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines and was the first to propose the name "pyrimidin" in 1885. wikipedia.orgslideshare.netmdpi.comslideshare.netchem-station.com

The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org Their method involved converting barbituric acid into 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water. wikipedia.org Around the same time, the natural pyrimidinedione, uracil (B121893), was isolated from the hydrolysis of herring sperm in 1900, and its structure was confirmed through synthesis by 1901. tezu.ernet.inbyjus.comacs.org An early laboratory synthesis of uracil involved the condensation of malic acid with urea in the presence of fuming sulfuric acid. byjus.comgoogle.com These foundational discoveries laid the groundwork for the diverse synthetic strategies that are employed today. tezu.ernet.inwikipedia.orgbyjus.com

Contemporary Approaches to 6-Substituted Pyrimidine-2,4(1H,3H)-dione Synthesis

Modern synthetic chemistry has developed a variety of sophisticated methods to produce 6-substituted pyrimidine-2,4(1H,3H)-diones and their analogues with greater efficiency and structural diversity.

Condensation Reactions and Variations

Condensation reactions remain a cornerstone of pyrimidinedione synthesis. The classical approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea, thiourea (B124793), or amidines. wikipedia.org A prominent example is the Biginelli reaction, first reported in 1891, which is a three-component reaction between an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org

Variations of these condensation reactions have been developed to improve yields and expand the scope of accessible structures. For instance, an improved Biginelli procedure uses indium(III) chloride as a catalyst for the one-pot synthesis of dihydropyrimidinones from 1,3-dicarbonyl compounds, aldehydes, and urea. organic-chemistry.org Another modification, developed by Atwal et al., involves the pre-formation of an unsaturated carbonyl compound via a Knoevenagel condensation, which then reacts with a substituted isourea, allowing for the synthesis of pyrimidinediones with sterically hindered aldehydes. mdpi.com Furthermore, the synthesis of 6-perfluoroalkyl uracils has been achieved by reacting the enolate of an ester with perfluorinated nitriles to form β-enamino esters, which are then cyclized with isocyanates. conicet.gov.ar

Table 1: Comparison of Classical and Modern Condensation Reactions for Pyrimidinedione Synthesis

| Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pinner Synthesis | β-dicarbonyl compound, Amidine | Acid or Base | 2-Substituted Pyrimidines | slideshare.netmdpi.com |

| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea | Brønsted or Lewis Acid | 3,4-Dihydropyrimidin-2(1H)-ones | wikipedia.orgorganic-chemistry.org |

| Atwal Modification | Aldehyde, β-ketoester, Substituted Isourea | Basic medium, two-step | Substituted Pyrimidinediones | mdpi.com |

| Indium Chloride Catalyzed | 1,3-dicarbonyl, Aldehyde, Urea | InCl₃ | Dihydropyrimidinones | organic-chemistry.org |

One-Pot Synthetic Strategies for Pyrimidinediones

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. conicet.gov.ar The Biginelli reaction itself is a classic example of a one-pot, multi-component reaction. wikipedia.orgorganic-chemistry.org Modern advancements have further refined these strategies. For example, a three-component, base-catalyzed reaction of ynals, isocyanates, and amines or alcohols can produce highly substituted pyridines and pyrimidines in good yields and with high regioselectivity. organic-chemistry.org

Another one-pot approach allows for the synthesis of 6-substituted uracils starting from 6-chloro-2,4-dimethoxypyrimidine. conicet.gov.ar This method involves a sequence of a photostimulated reaction with trimethyltin (B158744) anions, a palladium-catalyzed Stille cross-coupling reaction with an electrophile, and subsequent hydrolysis to yield the final product. conicet.gov.ar This strategy has been successfully used to synthesize various 6-substituted uracils, including those with aryl and benzoyl groups. conicet.gov.ar Similarly, one-pot methods have been developed for synthesizing poly-substituted purines, which share a common heterocyclic core with pyrimidines. researchgate.net The synthesis of various pyrimidine-annulated heterocycles has also been achieved through one-pot, three-component reactions. mdpi.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and promoting greener chemical processes. mdpi.comnih.govbohrium.com This technology has been successfully applied to the synthesis of pyrimidinediones. For example, the Biginelli reaction can be performed under microwave irradiation and solvent-free conditions, leading to shorter reaction times and good yields. mdpi.com

Microwave heating has also been employed in the synthesis of various substituted pyrimidines and fused pyrimidine systems. mdpi.combohrium.comnih.gov In one instance, a microwave-assisted, one-pot, multi-component reaction was used to synthesize 6-amino-3,5-dicarbonitrile-2-thio-pyridines with shortened reaction times compared to conventional heating. mdpi.comnih.gov Another report describes the microwave-assisted synthesis of 3-halo and 3-nitropyrazolo[1,5-a]pyrimidines in excellent yields within minutes. nih.gov The amination of 6-chloropurine (B14466) derivatives, structurally related to pyrimidinediones, has also been efficiently carried out in water under microwave irradiation, providing a green and high-yielding protocol. researchgate.net

Chapman Rearrangement in Pyrimidinedione Synthesis

The Chapman rearrangement is a thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines, which represents an intramolecular 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom. wisdomlib.orgorganicreactions.orgyoutube.com This rearrangement has found utility in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. wisdomlib.org

A notable application is the double Chapman rearrangement of 2,4-dialkoxypyrimidines to produce 1,3-dialkyl-(1H,3H)-pyrimidine-2,4-diones. wisdomlib.org This novel synthetic pathway can be carried out using either conventional heating or microwave irradiation, offering a more direct and environmentally friendly route to these valuable compounds. wisdomlib.org The starting 2,4-dialkoxypyrimidines are readily available, making this an efficient method for accessing 1,3-disubstituted pyrimidine-2,4-diones, which are of interest for their potential biological activities. wisdomlib.org

Synthesis from Precursors such as Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile and acidic cyclic compound first synthesized by Andrew Norman Meldrum in 1908. nih.govwikipedia.orgnih.govchemicalbook.comnih.gov Its unique reactivity makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, including pyrimidines. nih.govresearchgate.netrsc.org

Meldrum's acid can serve as a scaffold for building pyrimidine rings through various reaction pathways. For example, it can undergo condensation reactions with other reagents to form the pyrimidine core. nih.gov Its derivatives are key building blocks in multi-component reactions for synthesizing diverse heterocyclic systems. nih.gov The C5 position of Meldrum's acid is readily involved in electrophilic substitution, while the carbonyl groups at C4 and C6 are susceptible to nucleophilic attack, providing multiple sites for functionalization. rsc.orgmdpi.com The reaction of Meldrum's acid with aminopyrazoles and aromatic aldehydes, followed by oxidation, is one method to produce pyrazolo[3,4-b]pyridin-6-ones, which are structurally related to pyrimidinediones. nih.gov

Table 2: Modern Synthetic Methodologies for Pyrimidinediones

| Methodology | Key Features | Example Application | References |

|---|---|---|---|

| One-Pot Synthesis | Multiple steps in a single vessel, efficient, reduced waste. | Three-step synthesis of 6-substituted uracils from 6-chloro-2,4-dimethoxypyrimidine. | conicet.gov.ar |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, greener conditions. | Microwave-assisted Biginelli reaction for dihydropyrimidinones. | mdpi.combohrium.com |

| Chapman Rearrangement | Intramolecular aryl migration to form N-substituted amides. | Double Chapman rearrangement of 2,4-dialkoxypyrimidines to 1,3-dialkylpyrimidine-2,4-diones. | wisdomlib.orgwisdomlib.org |

| Use of Meldrum's Acid | Versatile, acidic precursor for heterocycle synthesis. | Condensation reactions to form the pyrimidine core. | nih.govresearchgate.netrsc.org |

Regioselective Synthesis and Isomer Control in Pyrimidinedione Functionalization

Achieving regioselectivity in the functionalization of the pyrimidinedione ring is a significant challenge due to the presence of multiple reactive sites, including two nitrogen atoms and several carbon atoms with varying electron densities. The outcome of a reaction is often dictated by the nature of the electrophile or nucleophile, the solvent, and the reaction conditions.

Control over N- versus O-alkylation is a classic issue in the chemistry of ambident pyrimidinedione anions. researchgate.net Research on related heterocyclic systems like 3-alkyl-5-phenyl-3H- nih.govumich.eduias.ac.intriazolo[4,5-d]pyrimidin-7(6H)-ones has shown that regioselectivity can be influenced by the size of the alkylating agent and the reaction temperature. researchgate.net For instance, alkylation can lead to a mixture of N- and O-substituted products, and controlling the conditions is key to isolating the desired isomer. researchgate.net Similarly, in the alkylation of 2-pyridones, the choice of the salt (alkali vs. silver) and solvent can direct the reaction towards either N- or O-alkylation, a principle applicable to pyrimidinediones. nih.gov

Nucleophilic substitution on the pyrimidine ring itself is also highly regioselective. The electron-deficient nature of the C2, C4, and C6 positions makes them susceptible to nucleophilic attack. wikipedia.org Studies on 2,4-dichloropyrimidines have demonstrated that nucleophilic attack, for example by N-methylpiperazine, strongly favors substitution at the C4 position over the C2 position. researchgate.net More advanced methods have been developed for the direct C-H functionalization of the pyrimidine ring. For example, a platform for the C2-selective amination of pyrimidines has been established, which proceeds through a pyrimidinyl iminium salt intermediate, allowing for the introduction of various amine functionalities with high selectivity. nih.gov

Furthermore, regioselective synthesis can be achieved through one-pot tandem reactions. A notable example is the autocatalytic and DMSO-promoted synthesis of N,N-disubstituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from anilines and barbituric acids. rsc.org In this reaction, barbituric acid acts as both a substrate and a catalyst, leading to a highly regioselective product. rsc.org The ability to control the formation of specific isomers, such as Z/E isomers in related systems, highlights the importance of precise synthetic routes in determining the final product's configuration and properties. rsc.org

Derivatization Strategies for 6-Methoxypyrimidine-2,4(1H,3H)-dione Scaffolds

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives. Strategies include modifications at the nitrogen atoms, cyclization reactions to form complex fused systems, and the introduction of various functional groups at different positions on the pyrimidine ring.

N-alkylation and N-substitution of the pyrimidinedione ring are common strategies to modify the compound's properties. The two nitrogen atoms (N1 and N3) can be selectively or sequentially alkylated. Efficient methods for N-alkylation have been developed using heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC), which offers an environmentally friendly and high-yield approach. ias.ac.in This method typically involves a two-step, one-pot process where the pyrimidine is first silylated with hexamethyldisilazane (B44280) (HMDS) and then reacted with an alkylating agent. ias.ac.in

The regioselectivity of N-alkylation can be a significant challenge. In the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, a four-component reaction involving an in-situ formed non-symmetrical urea is employed. mdpi.com The subsequent acylation and cyclization steps proceed with chemo-selectivity, where the final structure is determined by the relative nucleophilicity of the nitrogen atoms in the urea intermediate. mdpi.com The more nucleophilic alkyl-substituted nitrogen attacks first, guiding the cyclization process. mdpi.com

Alternative alkylating agents can also be employed. The use of tosylates, synthesized from corresponding alcohols, presents an economical pathway for N-alkylation compared to using more expensive alkyl bromides. akademisains.gov.my The reaction conditions, such as using potassium carbonate in dry DMF under a nitrogen atmosphere, are crucial for the success of this transformation. akademisains.gov.my

Table 1: Examples of N-Alkylation/Substitution Reactions on Pyrimidinedione-Related Scaffolds

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Uracil | 1. HMDS, AS@HTC, reflux; 2. 2-bromo-ethylacetate, CH3CN, reflux | N1-alkylated uracil | 80-90% | ias.ac.in |

| 2-chloro-1-phenylethan-1-one, cyclohexyl isocyanate, p-toluidine, CO | Pd(AcO)2, PPh3, NEt3, THF, 110 °C | 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | 73% | mdpi.com |

| 6,6'-dibromoisoindigo | 2-hexyldecyl-p-toluenesulfonate, K2CO3, DMF, reflux | 6,6'-dibromo-(N,N'-2-hexyldecyl)isoindigo | Low | akademisains.gov.my |

| 5,6-diamino-2-phenylpyrimidin-4(3H)-one | Nitrous acid, then alkyl halides at various temperatures | Mixture of 6-N- and 7-O-alkylated nih.govumich.eduias.ac.intriazolo[4,5-d]pyrimidin-7(6H)-ones | N/A | researchgate.net |

The pyrimidinedione ring is an excellent building block for the synthesis of fused heterocyclic systems through various cyclization strategies. These reactions often involve the condensation of a functionalized pyrimidinedione with a suitable partner, leading to the formation of new rings.

One approach involves the reaction of 6-aminopyrimidine-2,4(1H,3H)-dione with other reagents. For example, heating with substituted isatoic anhydrides in xylene affords 1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones. nih.gov Similarly, treatment of 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones with carboxylic acids can yield pyrimidopurine-diones. nih.gov

Another powerful strategy is the construction of fused rings through intramolecular cyclization or metal-catalyzed cycloisomerization. The synthesis of pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones (indolizinouracils) has been achieved via a sequence involving C-N coupling, a Sonogashira cross-coupling with an alkyne, and a final InCl3-catalyzed cycloisomerization. rsc.org Regioselective heterocyclization can also be induced in substituted pyrimidinediones. For instance, 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be cyclized using reagents like pyridine (B92270) hydrotribromide or concentrated sulfuric acid to yield pyrimidine annelated heterocycles. researchgate.netresearchgate.net

Table 2: Synthesis of Fused Heterocycles from Pyrimidinedione Derivatives

| Pyrimidine Precursor | Reaction Partner/Catalyst | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 6-methylpyrimidine-2,4(1H,3H)-dione | Substituted isatoic anhydrides | 1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones | nih.gov |

| 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones | Cycloalkyl carboxylic acids, EDC | Pyrimidopurine-diones | nih.gov |

| N,N-dimethyl-5-bromo-6-chlorouracil | Pyrrole, terminal alkyne, InCl3 | 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones | rsc.org |

| 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Pyridine hydrotribromide or H2SO4 | Pyrimidine annelated heterocycles | researchgate.netresearchgate.net |

| Barbituric acids | Anilines, DMSO | N,N-disubstituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | rsc.org |

Introducing a variety of functional groups onto the pyrimidine ring is essential for fine-tuning the chemical and biological properties of the resulting molecules. Different positions on the ring exhibit distinct reactivity, allowing for selective functionalization.

The C2 and C4 positions, present as carbonyls in the dione (B5365651), can undergo interconversion to amines or thiocarbonyls. umich.edu Direct C-H functionalization offers a modern approach to introduce groups. As mentioned, C2-selective amination is possible via an iminium salt intermediate. nih.gov The C5 and C6 positions also offer sites for modification. The C5 position can be methylated by enzymes like thymidylate synthase, which activates the ring through an attack at C6. umich.edu Halogenation is another common transformation. Halogenated uracils, such as 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, can be synthesized from uracil and serve as versatile intermediates for introducing other functional groups. nih.gov The electrophilic addition of a halogen typically occurs at the C5 position. nih.gov

The reactivity of the pyrimidine ring is governed by its electronic properties. The C2, C4, and C6 positions are electron-deficient, making them targets for nucleophiles, while the C5 position is less electron-deficient and more susceptible to electrophilic attack. wikipedia.org This inherent reactivity guides the introduction of diverse functional groups. For example, alkylation of certain pyrimidine derivatives at room temperature can lead to 5-O-alkylation, while at higher temperatures, N-alkylation may be favored. researchgate.net

Biological Activities and Mechanisms of Action of 6 Methoxypyrimidine 2,4 1h,3h Dione and Derivatives

Antimicrobial Properties and Associated Mechanisms of Action

Derivatives of the pyrimidine-2,4-dione core have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. The structural versatility of this scaffold allows for modifications that enhance its efficacy against various pathogens.

Antibacterial Efficacy and Spectrum

A variety of pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial capabilities. researchgate.netnih.govmdpi.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain novel pyrimidine-2,4-dione derivatives have shown effectiveness against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net

The antibacterial activity is often influenced by the nature of the substituents on the pyrimidine (B1678525) ring. medwinpublishers.com Studies on 6-substituted pyrimidine-2,4-dione derivatives have indicated that compounds with electron-donating substituents on an attached phenyl ring tend to have better activity compared to those with electron-withdrawing groups. medwinpublishers.com Thieno[2,3-d]pyrimidinedione derivatives have also been explored as potent antibacterial agents, showing significant activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Interactive Table: Antibacterial Activity of Pyrimidine-2,4-dione Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Pyrimidine-2,4-dione derivatives | Bacillus subtilis | Good | researchgate.net |

| Pyrimidine-2,4-dione derivatives | Escherichia coli | Moderate | researchgate.net |

| 6-Substituted pyrimidine-2,4-diones | Staphylococcus aureus | Good to Moderate | medwinpublishers.com |

| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | Potent (2-16 mg/L) | nih.gov |

Antifungal and Antiviral Activities, including HIV Reverse Transcriptase Inhibition

In addition to their antibacterial properties, pyrimidine-2,4-dione derivatives have been investigated for their antifungal and antiviral potential. nih.govnih.gov Certain derivatives have demonstrated antifungal activity against pathogens such as Aspergillus niger and Penicillium marneffei. researchgate.net

The antiviral activity of this class of compounds is particularly noteworthy, with significant research focused on their role as inhibitors of Human Immunodeficiency Virus (HIV). nih.gov Specifically, 3-hydroxypyrimidine-2,4-dione (HPD) derivatives have been identified as potent inhibitors of the HIV reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govosti.govnih.gov These compounds can dually inhibit both the polymerase and the RNase H functions of RT. osti.gov The development of these inhibitors is a key strategy for overcoming drug resistance in current HIV therapies. nih.gov 6-Arylthio-3-hydroxypyrimidine-2,4-diones have shown highly selective inhibition of the RNase H function of RT in the nanomolar range. researchgate.net Furthermore, other pyrimidine derivatives have demonstrated broad-spectrum antiviral activity against various DNA viruses. nih.gov

Interactive Table: Antiviral Activity of Pyrimidine-2,4-dione Derivatives

| Compound Subtype | Viral Target | Mechanism of Action | Potency | Reference |

|---|---|---|---|---|

| 3-Hydroxypyrimidine-2,4-diones | HIV-1 Reverse Transcriptase (RT) | Dual inhibition of polymerase and RNase H functions | Low nanomolar to submicromolar | nih.gov, osti.gov |

| 6-Arylthio-3-hydroxypyrimidine-2,4-diones | HIV RT-associated RNase H | Selective RNase H inhibition | Single-digit nanomolar | researchgate.net |

| Phosphonylmethoxyethyl (PME) pyrimidines | HIV | Selective activity against HIV | Marked | nih.gov |

Anticancer Potential and Molecular Pathways

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with many derivatives exhibiting significant cytotoxic activity against various cancer cell lines. nih.govijper.orgencyclopedia.pub Their mechanisms of action are diverse and target key cellular processes involved in cancer progression.

Enzyme Inhibition (e.g., Topoisomerase II)

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is through the inhibition of critical enzymes involved in DNA replication and maintenance. medwinpublishers.com Topoisomerase II is a key target for many anticancer drugs, as it is highly expressed in rapidly dividing tumor cells. juniperpublishers.com Certain pyrimidine derivatives have been designed and shown to have inhibitory potential against topoisomerase II. nih.govencyclopedia.pub

Beyond topoisomerase II, the chemotherapeutic efficacy of pyrimidine derivatives has been linked to the inhibition of other vital enzymes in DNA biosynthesis, such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine (B127349) phosphorylase (TPase). medwinpublishers.com Additionally, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit d-dopachrome (B1263922) tautomerase (D-DT or MIF2), an enzyme implicated in cancer, with high selectivity. nih.gov

Modulation of Cellular Pathways and Gene Expression

Pyrimidine derivatives can also influence cellular signaling pathways and gene expression to induce anticancer effects. For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative that inhibits MIF2 was shown to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. nih.gov This was achieved through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Furthermore, some pyrimidine derivatives can modulate gene expression at the transcriptional level. One such example is 2,4-diamino-6-hydroxypyrimidine, which has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in macrophages. nih.gov

Role as Intercalating and Alkylating Agents

The interaction of pyrimidine derivatives with DNA is another avenue for their anticancer activity. Some derivatives are designed to act as DNA intercalating agents, where they insert themselves between the base pairs of the DNA double helix. nih.gov This non-covalent interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov DNA intercalation can also position the molecule to induce further DNA damage. nih.gov

In addition to intercalation, some pyrimidine-based compounds have been developed as potential alkylating agents. researchgate.net These molecules can form covalent bonds with DNA, leading to cross-linking and strand breaks, which are highly toxic to cancer cells.

Antioxidant Properties and Reactive Oxygen Species Modulation

Derivatives of pyrimidine-2,4(1H,3H)-dione have been the subject of research for their antioxidant potential and their ability to modulate reactive oxygen species (ROS). ROS are chemically reactive species containing oxygen, and an imbalance in their production and elimination can lead to oxidative stress, a condition associated with various diseases.

Several studies have investigated the antioxidant activity of pyrimidine-2,4(1H,3H)-dione derivatives using various in-vitro models. For instance, a set of novel pyrimidinedione analogues were synthesized and evaluated for their antioxidant activity using DPPH and ABTS methods. Among the synthesized compounds, some exhibited significant antioxidant effects. researchgate.net In another study, 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione were synthesized and tested for their antioxidant activity on the model of Fe2+-dependent oxidation of adrenaline in vitro. nih.gov The results indicated that the antiradical activity of these derivatives is significantly dependent on the structure of the substituent in the thioether fragment of the molecule. nih.govnih.gov Some of these derivatives showed high antioxidant activity, while others, such as orthohalogenated benzylthioethers, exhibited prooxidant activity by enhancing the oxidation of adrenaline. nih.gov

Furthermore, a series of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives were synthesized and their antioxidant activity was determined using ABTS and DPPH scavenging assays. rsc.org Several of the synthesized compounds demonstrated excellent potency in both assays when compared to the standard, ascorbic acid. rsc.org Similarly, certain 2,4,6-substituted pyrimidine derivatives have been shown to possess antioxidant activity in DPPH radical scavenging, N,N-dimethyl-p-phenylenediamine (DMPD), and ferric ion reducing power assays. ijpsonline.com

The modulation of ROS by pyrimidine-2,4(1H,3H)-dione derivatives is a complex process. While some derivatives act as antioxidants by scavenging free radicals, others can elevate intracellular ROS production to induce apoptosis, a form of programmed cell death. This pro-oxidant activity is particularly relevant in the context of cancer therapy. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were designed and found to exhibit antitumor activity by increasing intracellular ROS levels in A375 cells by up to 175-fold, leading to apoptosis. rsc.org This suggests that these compounds can induce cancer cell death by elevating ROS production. rsc.org

The following table summarizes the antioxidant activities of selected pyrimidine-2,4(1H,3H)-dione derivatives from various studies.

| Derivative Name/Code | Assay | Activity/Potency | Reference |

| 5-((2-aminothiazol-5-yl)(4-hydroxyphenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4e) | ABTS & DPPH | Excellent potency | rsc.org |

| 5-((2-aminothiazol-5-yl)(4-methoxyphenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4i) | ABTS & DPPH | Excellent potency | rsc.org |

| 5-((2-aminothiazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4j) | ABTS & DPPH | Excellent potency | rsc.org |

| 2-hydrazinyl-6-methylpyrimidin-4(3H)-one (3) | DPPH | EC50 = 2.12 µg/mL | researchgate.net |

| OBP-10 | Nitric oxide scavenging | IC50 = 3.38 µg/ml | researchgate.net |

| OBP-05 | Nitric oxide scavenging | IC50 = 4.51 µg/ml | researchgate.net |

Other Pharmacological Activities (e.g., Hypotensive Effects)

Beyond their antioxidant and ROS-modulating properties, derivatives of pyrimidine-2,4(1H,3H)-dione have been investigated for other pharmacological activities, notably hypotensive effects. Research has shown that certain derivatives of this chemical scaffold can induce a reduction in blood pressure.

A study focused on pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane (B1214591) rings demonstrated significant hypotensive activity. researchgate.net In this research, oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione were synthesized. researchgate.net Subsequent N-alkylation and CH-aminomethylation led to a series of substituted compounds that were evaluated for their effects on blood pressure. researchgate.net

The study found that these synthesized compounds exhibited pronounced, prolonged, and dose-dependent hypotensive effects. researchgate.net The efficacy of some of these derivatives was comparable to that of established reference drugs such as nebivolol, lisinopril, and amlodipine. researchgate.net This suggests that the pyrimidine-2,4(1H,3H)-dione scaffold can be a promising starting point for the development of new hypotensive agents. Further research in this area could lead to the identification of derivatives with optimized potency and a favorable pharmacological profile.

Investigation of Binding Affinities with Biological Targets

The pharmacological effects of 6-methoxypyrimidine-2,4(1H,3H)-dione and its derivatives are intrinsically linked to their ability to interact with specific biological targets. Molecular docking studies and binding assays have been instrumental in elucidating these interactions at a molecular level.

One area of investigation has been the interaction of pyrimidine derivatives with DNA. A study on hybrid 4,6-dihydrazone pyrimidine derivatives revealed that these compounds could bind to DNA. mdpi.com Molecular docking simulations suggested that the binding mode was not a classic parallel intercalation but rather an oblique insertion of the pyrimidine groups into the DNA base pairs, with other parts of the molecule extending into the DNA grooves. mdpi.com

Another significant target for pyrimidine-2,4(1H,3H)-dione derivatives is the enzyme DNA gyrase, which is crucial for bacterial DNA replication and a well-established target for antibiotics. Molecular docking studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed good interaction with the DNA gyrase enzyme, with docking scores ranging from -8.0 to -8.9 kcal/mol. researchgate.net This suggests a potential mechanism for the antibacterial activity of these compounds. researchgate.net

Furthermore, pyrimidine-2-thione derivatives have been investigated as potential inhibitors of the RAS/PI3K/Akt/JNK signaling pathway, which is often dysregulated in cancer. Molecular docking studies identified compounds with high binding energy against the H-RAS GTP active form protein, with one compound exhibiting a binding energy of -11.16 kcal/mol. nih.gov

In the context of inflammation and cancer, the macrophage migration inhibitory factor (MIF) and its homologue D-dopachrome tautomerase (MIF2) have emerged as important targets. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d, was identified as a potent inhibitor of MIF2 tautomerase activity with an IC50 of 1.0 μM and high selectivity over MIF. nih.gov Molecular docking studies revealed that this inhibitor binds to the active site of MIF2, forming a hydrogen bond with Ser50 and cation-π interactions with Lys109. nih.gov

The following table summarizes the binding affinities and interactions of selected pyrimidine-2,4(1H,3H)-dione derivatives with their respective biological targets.

| Derivative Class/Compound | Biological Target | Key Interactions/Binding Affinity | Reference |

| Hybrid 4,6-dihydrazone pyrimidines | DNA (PDB ID: 1D18) | Oblique insertion into base pairs, extension into grooves | mdpi.com |

| 1,2,4-triazolo[1,5-a]pyrimidines | DNA Gyrase | Docking scores: -8.0 to -8.9 kcal/mol | researchgate.net |

| Pyrimidine-2-thione derivative (5a) | H-RAS, GTP active form | Binding energy: -11.16 kcal/mol | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | D-dopachrome tautomerase (MIF2) | IC50 = 1.0 μM; H-bond with Ser50, cation-π with Lys109 | nih.gov |

| Aminopyrimidine-2,4-diones | BRD4 | Hydrogen bond with Asn140 | nih.gov |

Computational and Theoretical Studies of 6 Methoxypyrimidine 2,4 1h,3h Dione

Quantum Chemical Calculations for Structural Elucidation and Stability

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric, electronic, and energetic properties of molecules. These in silico methods allow for the elucidation of molecular structures and the assessment of their stability without the need for empirical data. For complex molecules like pyrimidine (B1678525) derivatives, these calculations provide invaluable insights into their behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. nih.gov DFT calculations can determine the most stable conformation of a molecule by finding the lowest energy structure.

For instance, a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione utilized DFT with the B3LYP/6-311++G(d,p) basis set to investigate its molecular structure. mjcce.org.mk The optimized geometrical parameters, such as bond lengths and angles, were calculated and found to be in good agreement with experimental X-ray diffraction data. mjcce.org.mk This demonstrates the accuracy of DFT in elucidating the three-dimensional structure of pyrimidine derivatives.

Table 1: Example of DFT-Calculated Structural Parameters for a Pyrimidine Derivative (Data for 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-N1 | 1.375 |

| C4-C5 | 1.369 | |

| C6-S1 | 1.772 | |

| Bond Angle | N1-C2-N3 | 116.8 |

| C4-C5-C6 | 119.5 | |

| C5-C6-S1 | 120.3 |

This table is for illustrative purposes and shows the type of data obtained from DFT calculations for a related pyrimidine derivative. mjcce.org.mk

Molecular orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. edu.krd The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity. researchgate.net

In a study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the HOMO and LUMO energies were calculated to understand its electronic properties. mjcce.org.mk The HOMO was found to be localized over the pyrimidine ring and the sulfur atom, while the LUMO was distributed over the phenyl ring. mjcce.org.mk This distribution provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Example of HOMO-LUMO Energies for a Pyrimidine Derivative (Data for 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.24 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.35 |

This table illustrates the kind of data generated from a molecular orbital analysis of a related pyrimidine derivative. mjcce.org.mk

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target. mdpi.com Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the predicted binding pose. nih.gov

For example, in a study on a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues, molecular docking was used to investigate their potential as anticancer agents by predicting their interaction with the Kinase 1 inhibitor target (PDB ID: 2YEX). figshare.com The results showed that certain derivatives formed stable hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protein. figshare.com

Table 3: Example of Molecular Docking Results for a Pyrimidine Derivative (Data for a 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative)

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Derivative 5c | -8.5 | LEU83, LYS33, GLU81 |

This table is for illustrative purposes and shows the type of data obtained from molecular docking studies on related pyrimidine derivatives. figshare.com

Prediction of Pharmacological Parameters and Drug-Likeness (e.g., SwissADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. nih.gov Computational tools like SwissADME provide a free and accessible way to estimate the pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness of small molecules. nih.gov These predictions help in identifying candidates with favorable ADME profiles early in the drug development pipeline. nih.gov Parameters such as lipophilicity (LogP), water solubility, and violations of Lipinski's rule of five are assessed. nih.gov

While no specific SwissADME data exists for 6-methoxypyrimidine-2,4(1H,3H)-dione in the searched literature, a study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues performed in silico ADMET studies to evaluate their potential as orally active drug candidates. figshare.com

Table 4: Example of Predicted ADME Properties for a Pyrimidine Derivative (Illustrative data for a hypothetical pyrimidine derivative based on typical SwissADME outputs)

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| H-bond Donors | < 5 |

| H-bond Acceptors | < 10 |

| Lipinski's Rule Violations | 0 |

| GI Absorption | High |

| BBB Permeant | No |

This table illustrates the type of information that would be generated by an ADME prediction tool like SwissADME. nih.govmdpi.com

Spectroscopic Analysis Interpretation through Computational Methods

Computational methods are invaluable for the interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectra. sigmaaldrich.com DFT calculations can predict the vibrational frequencies and chemical shifts of a molecule with a high degree of accuracy. sigmaaldrich.com By comparing the calculated spectra with the experimental spectra, a more precise assignment of the spectral bands can be achieved.

For instance, a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione involved the calculation of its FT-IR and FT-Raman spectra using the B3LYP/6-311++G(d,p) method. mjcce.org.mk The calculated vibrational frequencies were in good agreement with the experimental data, aiding in the assignment of the observed spectral bands to specific molecular vibrations. mjcce.org.mk

Table 5: Example of Comparison between Experimental and Calculated Vibrational Frequencies for a Pyrimidine Derivative (Data for 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| N-H stretch | 3175 | 3178 | Pyrimidine ring |

| C=O stretch | 1705 | 1708 | Pyrimidine ring |

| C-S stretch | 685 | 688 | Thioether linkage |

This table is for illustrative purposes and demonstrates how computational data is used to interpret experimental spectroscopic results for a related pyrimidine derivative. mjcce.org.mk

Advanced Analytical Techniques in the Research of 6 Methoxypyrimidine 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-methoxypyrimidine-2,4(1H,3H)-dione, ¹H NMR and ¹³C NMR are the primary methods used for structural confirmation.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the methoxy (B1213986) group protons, the vinyl proton on the pyrimidine (B1678525) ring, and the protons on the nitrogen atoms. For instance, in related pyrimidine derivatives, the N-H protons of the pyrimidine ring typically appear as exchangeable signals in the downfield region of the spectrum calpaclab.com.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound would be indicative of their electronic environment, distinguishing between the carbonyl carbons, the sp² hybridized carbons of the pyrimidine ring, and the carbon of the methoxy group. For example, studies on similar heterocyclic systems show characteristic chemical shifts for the carbonyl and ring carbons medwinpublishers.com.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Pyrimidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-hydroxy-8-methyl-5-(thiophen-2-yl)-1H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4(3H,5H)-dione | 11.23, 11.27 (NH, OH) | Not specified | calpaclab.com |

| 6-(methoxyamino)-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile | 2.47, 11.23, 11.27 (NH) | Not specified | calpaclab.com |

| 6-amino-5-nitrosopyrimidine-2,4-diones | 8.94-8.98 (d, 2H, -NH Pyrimidine ring), 8.89 (s, 1H, –NH) | Not specified | medwinpublishers.com |

Note: Specific NMR data for this compound is not publicly available. The data presented is for structurally related compounds to illustrate expected spectral regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₅H₆N₂O₃, the expected molecular weight is 142.11 g/mol calpaclab.combiosynth.com.

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods used for such analyses. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic losses of small neutral molecules or radicals. For instance, pyrimidine derivatives often show fragmentation pathways involving the pyrimidine ring and its substituents biosynth.com.

Table 2: Molecular Weight and CAS Number for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | calpaclab.combiosynth.com |

| Molecular Weight | 142.11 g/mol | calpaclab.combiosynth.com |

| CAS Number | 29458-38-6 | calpaclab.combiosynth.comclearsynth.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

N-H stretching: Typically observed in the range of 3100-3300 cm⁻¹ for the amine groups in the pyrimidine ring. Studies on similar pyrimidine diones show N-H stretching bands in this region calpaclab.commedwinpublishers.com.

C=O stretching: Strong absorption bands for the two carbonyl groups (dione) are expected in the region of 1650-1750 cm⁻¹ calpaclab.com.

C-O stretching: The methoxy group would show a characteristic C-O stretching band, typically around 1050-1250 cm⁻¹.

C=C and C-N stretching: Vibrations associated with the pyrimidine ring would appear in the fingerprint region (below 1600 cm⁻¹).

Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3300 | calpaclab.commedwinpublishers.com |

| C=O Stretch (Amide) | 1650 - 1750 | calpaclab.com |

| Aromatic C=C Stretch | 1400 - 1600 | medwinpublishers.com |

Note: A specific IR spectrum for this compound is not publicly available. The data is based on characteristic ranges and findings from related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

Table 4: Crystallographic Data for a Related Pyrimidine Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Monoclinic | P2₁/n | Dihedral angles of 62.16(4)° and 69.77(3)° between the pyrimidine and benzene (B151609) rings; weak C-H···O hydrogen bonds. | researchgate.net |

| 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione | Monoclinic | C2/c | Half-chair conformation of the six-membered ring; O-H···O and N-H···O hydrogen bonds. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is essential for assessing its purity and for studying its degradation products over time or under various stress conditions.

A typical HPLC method for a pyrimidine derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the pyrimidine ring is chromophoric. The retention time of the main peak would be characteristic of the compound, and its peak area would be proportional to its concentration. The presence of any additional peaks would indicate impurities or degradation products nih.gov. Commercial suppliers often specify a purity of ≥98% for this compound, which is typically determined by HPLC calpaclab.comchemscene.com.

Table 5: Illustrative HPLC Method Parameters for a Related Pyrimidine Compound

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.gov |

| Detector | UV-Vis | nih.gov |

| Application | Purity assessment, separation of impurities and degradation products | nih.gov |

Note: Specific HPLC method parameters for this compound are not detailed in the available literature.

Thermal Analysis (TGA/DSC) for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase transitions of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. This information is critical for determining its thermal stability and can provide insights into its decomposition mechanism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify endothermic events like melting and boiling, and exothermic events such as crystallization and decomposition. For this compound, DSC would be used to determine its melting point and to study any polymorphic transitions or decomposition processes that involve a change in enthalpy. While specific TGA/DSC data for the target compound is not available, studies on other organic molecules demonstrate the utility of these techniques in establishing thermal stability profiles nih.gov.

Applications and Future Directions in 6 Methoxypyrimidine 2,4 1h,3h Dione Research

Utilization as a Scaffold in Drug Design and Development

The pyrimidine-2,4(1H,3H)-dione ring system is a cornerstone in medicinal chemistry, serving as a fundamental scaffold for the synthesis of a wide array of therapeutic agents. acs.org Its value stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. Researchers have extensively modified this core to develop compounds with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties. wikipedia.org

Derivatives have been synthesized as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating potent antiviral activity. nih.govnih.gov In the realm of oncology, analogs have been designed to act as inhibitors of crucial cellular enzymes like Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), or to elevate reactive oxygen species (ROS) production, leading to cancer cell apoptosis. nih.govnih.gov Furthermore, modifications of the pyrimidine-2,4-dione structure have yielded potent antagonists for receptors such as the P2X7 receptor, which is implicated in inflammatory processes. researchgate.net The development of novel purine (B94841) analogs, which share structural similarities, further underscores the importance of such heterocyclic scaffolds in drug discovery. nih.gov The inherent biological relevance and synthetic tractability of the pyrimidine-2,4-dione skeleton ensure its continued use as a foundational element in the quest for new medicines.

Table 1: Examples of Pyrimidine-2,4(1H,3H)-dione Derivatives and their Biological Targets

| Derivative Class | Target/Mechanism | Therapeutic Area |

|---|---|---|

| N-1 Homocyclic Substituted Pyrimidinediones | HIV-1 Reverse Transcriptase | Antiviral (HIV) nih.gov |

| 5-Arylethylidene Aminopyrimidine-2,4-diones | BRD4 / PLK1 Inhibition | Anticancer nih.gov |

| Piperazine-substituted Pyrimidine-2,4-diones | P2X7 Receptor Antagonism | Anti-inflammatory researchgate.net |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-diones | ROS Production Induction | Anticancer nih.gov |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | d-Dopachrome (B1263922) Tautomerase (MIF2) Inhibition | Anticancer taylorandfrancis.com |

Potential in Agricultural Chemistry (Pesticides, Herbicides)

The pyrimidine-2,4-dione structure is not only vital in medicine but also serves as a key pharmacophore in the agrochemical industry. nih.gov Derivatives of this scaffold have been successfully commercialized as herbicides for controlling unwanted plant growth in various crops. nih.govnih.gov A significant mode of action for these herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). rsc.orgmdpi.com PPO is crucial for chlorophyll (B73375) and heme biosynthesis in plants, and its inhibition leads to the rapid accumulation of phototoxic intermediates, causing cell membrane disruption and plant death.

Researchers have designed and synthesized numerous pyrimidine-2,4-dione analogs, such as tiafenacil (B1428544) and saflufenacil, that show high potency against PPO. nih.govrsc.org Structure-activity relationship (SAR) studies have guided the optimization of these molecules to enhance their efficacy against a broad spectrum of weeds while maintaining safety for crops like maize. mdpi.com For example, the discovery of a thieno[2,3-d]pyrimidine-2,4-dione derivative with a Kᵢ value of 2.5 nM against tobacco PPO highlights the potential for developing highly potent herbicides through guided optimization. mdpi.com The versatility of the pyrimidine-2,4-dione core allows for the creation of compounds that can be used to manage a wide range of agricultural pests, including broadleaf weeds and grasses. nih.govrsc.org

Table 2: Pyrimidine-2,4-dione Derivatives in Agrochemicals

| Compound Name/Class | Target Enzyme | Application |

|---|---|---|

| Tiafenacil | Protoporphyrinogen IX Oxidase (PPO) | Herbicide rsc.org |

| Saflufenacil | Protoporphyrinogen IX Oxidase (PPO) | Herbicide nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-dione derivatives | Protoporphyrinogen IX Oxidase (PPO) | Herbicide mdpi.com |

| Bromacil | Photosystem II | Herbicide nih.govresearchgate.net |

| Substituted Pyrimidine (B1678525) Derivatives | Undisclosed | Herbicide nih.govchemicalbook.com |

Exploration in Material Science

The inherent molecular recognition capabilities of the pyrimidine-2,4(1H,3H)-dione (uracil) structure, primarily its specific hydrogen-bonding pattern, make it an attractive building block for creating advanced functional materials. nih.govresearchgate.net This has led to its exploration in material science for applications ranging from polymer additives to self-assembling systems. mdpi.comresearchgate.net

One practical application is the use of uracil (B121893) derivatives as thermal stabilizers for polymers like polyvinyl chloride (PVC). researchgate.net Compounds such as 1,3-dimethyl-6-amino-uracil have been shown to improve the long-term heat stability and transparency of PVC, acting as organic stabilizers that can replace traditional heavy metal-based ones. researchgate.net

Beyond additives, the pyrimidine-2,4-dione core is central to the field of supramolecular chemistry. Its ability to form robust and predictable N-H···O hydrogen bonds, similar to the base pairing in DNA, allows molecules containing this scaffold to self-assemble into well-ordered, higher-level structures. nih.govresearchgate.net This property has been harnessed to create:

Amphiphiles: Pyrimidine-based cationic amphiphiles can self-assemble in aqueous solutions to form nano-aggregates like vesicles, which have potential in drug delivery systems. wikipedia.orgrsc.org

Polymers: Monomers containing pyrimidine units can be polymerized to create materials with novel properties, where the pyrimidine side chains can interact via hydrogen bonding to influence the polymer's structure and function. nih.gov

Co-crystals: The strong hydrogen-bonding ability is used to form co-crystals with other molecules, including active pharmaceutical ingredients, to modify properties like solubility and stability. mdpi.com

Functional Materials: The hydrogen bonds can be used to construct materials with responsive properties, such as gels or materials for molecular sensing and recognition. mdpi.com The study of these interactions is crucial for designing new materials with tailored properties at the molecular level.

Addressing Challenges in Synthetic Efficiency and Yield Optimization

While the pyrimidine-2,4-dione scaffold is highly valuable, its synthesis and derivatization present ongoing challenges that researchers continuously work to address. The classical synthesis often involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as cyanoacetic acid followed by cyclization. researchgate.net While effective, this method can require harsh conditions and may result in moderate yields, necessitating extensive purification.

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods to improve access to these compounds. Key areas of research include:

Multi-component Reactions: Strategies like the Biginelli reaction or novel four-component reactions catalyzed by palladium have been developed to construct complex pyrimidinedione derivatives in a single step from simple precursors, improving atom economy and reducing waste. nih.gov

Catalysis: The use of catalysts, such as indium(III) chloride for cycloisomerization reactions, has enabled the synthesis of complex, fused pyrimidinedione systems that were previously difficult to access.

Regioselectivity: A significant challenge is the selective functionalization of the pyrimidine ring, particularly at the N1 and N3 positions. Developing synthetic routes that allow for precise and controlled substitution at specific sites is crucial for creating targeted structure-activity relationship (SAR) libraries and optimizing lead compounds.

Yield and Purity: Many synthetic procedures for novel analogs report yields that are moderate to good (e.g., 46-86%), but optimization is often required to make these processes viable for larger-scale production. This involves refining reaction conditions, such as solvent, temperature, and catalyst loading, and developing efficient purification techniques to isolate the target compounds with high purity.

Future Prospects in Understanding Mechanisms of Action and Toxicological Profiles

The diverse biological activities reported for pyrimidine-2,4-dione derivatives underscore the scaffold's versatility, but also highlight the critical need for detailed mechanistic and toxicological studies for each new analog. The specific therapeutic or biological effect of a derivative is determined by its unique substitution pattern, which dictates its interaction with cellular targets. For instance, different analogs have been shown to function as enzyme inhibitors (e.g., PPO, kinases, reverse transcriptase), receptor antagonists (e.g., P2X7), or inducers of specific cellular pathways like apoptosis. nih.govresearchgate.netnih.govmdpi.com

Future research will focus on elucidating the precise molecular mechanisms for promising new compounds. This involves:

Target Identification and Validation: Confirming the direct molecular target of a new analog and understanding how binding modulates the target's function. Techniques like CRISPR-based gene knockout can be used to validate that a drug's effect is dependent on its proposed target.

Pathway Analysis: Determining the downstream cellular signaling pathways affected by the drug-target interaction.

Structural Biology: Obtaining crystal structures of derivatives bound to their targets to visualize the key interactions and guide further design.

Equally important is the comprehensive evaluation of toxicological profiles. A compound's utility is contingent on its safety. Key future prospects in this area include:

In Vitro ADMET Profiling: Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to predict its behavior in a biological system. researchgate.net

Cytotoxicity Assays: Evaluating the toxicity of new analogs against both target (e.g., cancer) cells and normal, healthy cells to determine the therapeutic window.

Off-Target Screening: Systematically screening compounds against a wide panel of other proteins (e.g., kinases, receptors) to identify potential unintended interactions that could lead to side effects. Understanding these off-target effects is crucial, as they can sometimes be harnessed for new therapeutic applications.

Design of Novel Analogs with Enhanced Specificity and Reduced Off-Target Effects

The design of new therapeutic agents based on the 6-methoxypyrimidine-2,4(1H,3H)-dione scaffold is a process of continual refinement, aimed at maximizing potency against the intended biological target while minimizing interactions with other biomolecules. This dual objective of enhancing specificity and reducing off-target effects is paramount for developing safer and more effective drugs.

The primary strategy employed is Structure-Activity Relationship (SAR) analysis . This involves the systematic synthesis of a library of analogs where specific parts of the molecule are altered, followed by biological testing to see how these changes affect activity. researchgate.netnih.gov For the pyrimidine-2,4-dione core, modifications at the N1, N3, C5, and C6 positions have been shown to profoundly influence biological outcomes. nih.gov

To achieve greater specificity, modern drug design increasingly relies on a combination of computational and experimental approaches:

Rational and Structure-Based Design: Using the three-dimensional structure of the target protein, computational tools can predict how a designed molecule will bind. This allows chemists to design analogs with modifications that improve the "fit" and interaction with the target's binding pocket, thereby increasing affinity and specificity. mdpi.com

High-Throughput and Phenotypic Screening: Testing large libraries of compounds to rapidly identify those with the desired activity and selectivity, helping to eliminate candidates with significant off-target activity early in the process.

Off-Target Prediction and Minimization: Advanced computational models and broad experimental screening panels are used to predict and identify unintended interactions. If off-target effects are found, the molecule can be redesigned to eliminate the structural features responsible for these unwanted interactions.

The ultimate goal is to create novel analogs of compounds like this compound that exhibit high potency for a single, desired target, leading to a clean pharmacological profile and a reduced likelihood of adverse effects in a clinical setting.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxypyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via alkylation or substitution reactions. For example:

- Alkylation : Reacting pyrimidine-dione precursors (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) with alkylating agents like ethyl iodide or benzyl chlorides in DMF or THF, using potassium carbonate as a base. Conditions often involve reflux (60–100°C) for 4–20 hours .

- Cyclocondensation : Derivatives like pyrido[2,3-d]pyrimidine-2,4-diones are synthesized via cyclocondensation of 3-formylchromone with 6-amino-1-methyluracil in THF under reflux, catalyzed by p-toluenesulfonic acid .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify substituent positions and hydrogen/carbon environments. For example, methoxy groups show distinct singlets at δ 3.2–3.8 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and fragmentation patterns (e.g., [M−H]− peaks matching calculated values within 0.001 Da) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure and intermolecular interactions (e.g., hydrogen-bonded dimers in crystal lattices) .

Q. What are common starting materials for synthesizing bioactive derivatives of this compound?

- Methodological Answer :

- Core Scaffold : 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (for alkylation) .

- Functionalization : Biphenylamines, thioacetamide, or substituted benzaldehydes to introduce aryl, thiazole, or chromone moieties .

- Solvents : DMF for alkylation, THF for cyclocondensation, and ethanol for recrystallization .

Advanced Research Questions

Q. How can derivatives of this compound be designed to target specific enzymes like eEF-2K or lumazine synthase?

- Methodological Answer :

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to enhance binding affinity with kinase active sites .

- Bioisosteric Replacement : Replace methoxy groups with thiazole or pyridyl rings to improve metabolic stability while retaining hydrogen-bonding capacity .

- Structure-Activity Relationship (SAR) : Test derivatives with varied alkyl/aryl substituents at positions 1 and 3 using kinase inhibition assays (IC50 values) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and HRMS data .

- Crystallographic Validation : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) via single-crystal X-ray diffraction .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. What strategies improve reaction yields in challenging alkylation or cyclocondensation steps?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency in biphasic systems .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 20 hours to 2 hours) for cyclocondensation steps while maintaining yields >70% .

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF4]) to improve solubility of polar intermediates .

Q. How can computational methods predict the bioactivity of novel derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., lumazine synthase active site) .

- QSAR Modeling : Train models on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthesis .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify derivatives with prolonged residence times in enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.